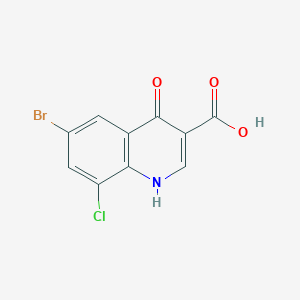
N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
One notable application is in biocatalysis for drug metabolism. Zmijewski et al. (2006) explored using Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating a microbial-based system's utility in drug metabolism studies. This approach supports full structure characterization of metabolites by NMR, showcasing the compound's role in understanding drug metabolites' structure and function (Zmijewski et al., 2006).
Advanced Materials for Fuel Cells
Another application is in the development of materials for fuel cells. Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, aiming for use in fuel-cell membranes. Their study demonstrated the polymers' high proton conductivity and mechanical properties, indicating the potential of sulfonamide derivatives in enhancing fuel cell technology (Bae, Miyatake, & Watanabe, 2009).
Cationic Cyclisation in Organic Synthesis
In organic synthesis, sulfonamides have been utilized as novel terminators of cationic cyclisations. Haskins and Knight (2002) reported that trifluoromethanesulfonic acid catalyzes the 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of polycyclic systems. This illustrates the compound's utility in synthetic organic chemistry for constructing complex molecular structures (Haskins & Knight, 2002).
Antiviral Activity
Additionally, Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives to explore their antiviral activity. This study highlights the role of sulfonamide derivatives in the development of antiviral compounds, showcasing their potential in medical chemistry (Chen et al., 2010).
High-Performance Polymers
Guan et al. (2014) synthesized novel soluble polyimides from diamine monomers, including sulfonamide derivatives, for high-performance applications. The resulting polymers exhibited good solubility, flexibility, and outstanding mechanical and dielectric properties, demonstrating sulfonamide derivatives' significance in creating advanced materials for electronic applications (Guan et al., 2014).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and the signal word "Warning" . It’s important to handle it with care, avoid breathing dust/fume/gas/mist/vapours/spray, and use it only outdoors or in a well-ventilated area . In case of inadequate ventilation, wear respiratory protection . If swallowed, inhaled, or in contact with eyes or clothing, immediately call a poison center or doctor/physician .
Mécanisme D'action
Mode of Action
Without specific information on the targets of N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide, it’s challenging to describe its precise mode of action. Sulfonamides generally act as competitive inhibitors in various biochemical reactions .
Biochemical Pathways
Given the general mechanism of sulfonamides, it could potentially interfere with the folic acid metabolism cycle .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .
Result of Action
The effects would depend on the specific targets and pathways it affects .
Propriétés
IUPAC Name |
N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2S/c1-2-3-16(14,15)13-9-5-8(12)6(10)4-7(9)11/h4-5,13H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZYLFPBFHWHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=C(C(=C1)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine](/img/structure/B1518178.png)
![3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1518179.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518180.png)








![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)
